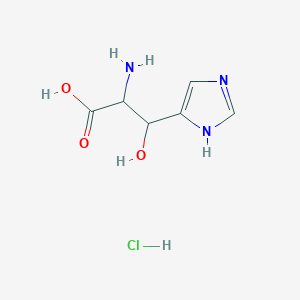
(2-(Carboxy(hydroxy)methyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Carboxy(hydroxy)methyl)phenyl)propanoic acid is a chemical compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol It is characterized by the presence of a carboxylic acid group, a hydroxymethyl group, and a phenyl ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Carboxy(hydroxy)methyl)phenyl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted benzene derivative with a propanoic acid derivative in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-(Carboxy(hydroxy)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of (2-(Carboxy(carboxy)methyl)phenyl)propanoic acid.
Reduction: Formation of (2-(Carboxy(hydroxy)methyl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2-(Carboxy(hydroxy)methyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Carboxy(hydroxy)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-(Carboxy(hydroxy)methyl)phenyl)acetic acid
- (2-(Carboxy(hydroxy)methyl)phenyl)butanoic acid
- (2-(Carboxy(hydroxy)methyl)phenyl)pentanoic acid
Uniqueness
(2-(Carboxy(hydroxy)methyl)phenyl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-[2-[carboxy(hydroxy)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C11H12O5/c12-9(13)6-5-7-3-1-2-4-8(7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,12,13)(H,15,16) |
InChI Key |
FSUSKSXLAJRMIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[4-[(4R)-4-(4-Fluorophenyl)-4,5-dihydro-2-oxazolyl]phenyl]morpholine](/img/structure/B14790863.png)
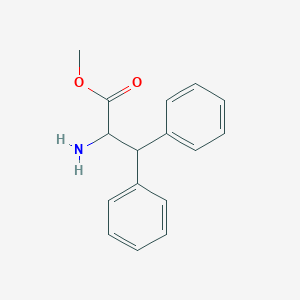
![Tert-butyl 4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14790878.png)
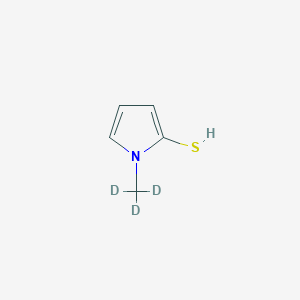
![N-[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B14790893.png)
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol](/img/structure/B14790896.png)
![7-[5-(3-Hydroxyoctylidene)-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14790903.png)
![Methyl 2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate;hydrochloride](/img/structure/B14790910.png)
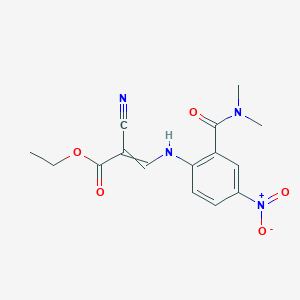
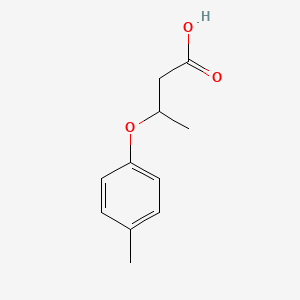
![benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14790931.png)
![8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14790941.png)
